molecular formula C19H17ClN2O3 B6126969 N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B6126969
M. Wt: 356.8 g/mol
InChI Key: LONDXBVBVPOYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide family, a scaffold known for its pharmacological versatility. Key structural features include:

  • 1-Ethyl substituent: Enhances lipophilicity and may influence membrane permeability.
  • 6-Methoxy group: A moderate electron-donating substituent that can stabilize the aromatic system.
  • 4-Oxo moiety: Critical for hydrogen-bonding interactions with biological targets.
  • 3-Chlorophenyl carboxamide: Introduces a hydrophobic and electronegative group for targeted binding.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-22-11-16(19(24)21-13-6-4-5-12(20)9-13)18(23)15-10-14(25-2)7-8-17(15)22/h4-11H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONDXBVBVPOYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It finds applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that influence cell signaling, gene expression, or metabolic activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Table 1: Substituent Effects on Quinoline Derivatives
Compound Name / Source R1 (Position 1) R6 (Position 6) Carboxamide Substituent Key Structural Differences Biological Implications
Target Compound Ethyl Methoxy 3-Chlorophenyl Baseline structure Hypothesized hydrophobic interactions
: Compound 4g 4-Bromobenzyl Acetyl 2-(2-Hydroxyethoxy)ethyl Bulkier R1, hydrophilic carboxamide Tested for trypanocidal activity; acetyl may reduce metabolic stability
: GHQ168 analog 2-Fluorophenyl Fluoro 2,4-Dichlorobenzyl Fluorine at R6 enhances electronegativity Used as internal standard in bioavailability studies
Ethyl Methoxy Benzothiazol-2-ylidene Benzothiazole replaces chlorophenyl Potential π-π stacking with targets
: Compound 47 Pentyl - 3,5-Dimethyladamantyl Thioxo at C4, adamantyl carboxamide Thioxo increases electron density; adamantyl enhances rigidity

Key Observations :

  • R1 Substituents : Ethyl (target) vs. 4-bromobenzyl (4g) or pentyl (47) alters steric bulk and logP. Smaller R1 groups (e.g., ethyl) may improve solubility.
  • R6 Groups : Methoxy (target) vs. acetyl (4g) or fluoro (GHQ168 analog) affects electronic properties and metabolic stability.
  • Carboxamide Modifications : 3-Chlorophenyl (hydrophobic) vs. benzothiazole (planar, π-rich) or adamantyl (rigid) suggests diverse binding modes.

Core Modifications Beyond Quinoline

Table 2: Impact of Core Structure Alterations
Compound Name / Source Core Structure Modification at C4 Notable Features Synthetic Yield/Stability
Target Compound Quinoline Oxo Standard scaffold N/A
: Compound 47 Thioxo-quinoline Thioxo Increased electron density at C4 60% yield; stable solid
: Compound 67 Naphthyridine Oxo Additional nitrogen in core 25% yield; altered solubility

Key Observations :

  • Thioxo Substitution (Compound 47) : The sulfur atom at C4 may enhance interactions with metal ions or cysteine residues in enzymes.
  • Naphthyridine Core (Compound 67) : The expanded heterocycle introduces new hydrogen-bonding sites but reduces synthetic yield (25% vs. 60% for thioxo derivatives).

Carboxamide Group Variations

Table 3: Carboxamide Substituent Diversity
Compound Name / Source Carboxamide Group Functional Impact Potential Applications
Target Compound 3-Chlorophenyl Hydrophobic, halogen-bonding Antimicrobial agents
Benzothiazol-2-ylidene Planar aromatic system for π-stacking Anticancer or antiviral targets
Trifluoromethylbenzothiazole Enhanced electronegativity and stability Patent-based enzyme inhibitors

Key Observations :

  • Halogenated Aromatics (Target, GHQ168 analog) : Chlorine/fluorine atoms improve target affinity but may increase toxicity.
  • Benzothiazole Derivatives () : Larger aromatic systems could improve binding to hydrophobic pockets.

Research Findings and Implications

  • Synthetic Accessibility : Ethyl and methoxy substituents (target) balance synthetic feasibility and activity, whereas bulkier groups (e.g., adamantyl) reduce yields .
  • Biological Performance : While direct data are lacking, analogs like 4g () and 47 () demonstrate the scaffold’s adaptability for cytotoxicity and enzyme targeting.
  • Structure-Activity Relationships (SAR) :
    • Smaller R1 groups (ethyl) favor solubility.
    • Electron-donating R6 substituents (methoxy) enhance stability.
    • Planar carboxamide groups (benzothiazole) improve target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.